![molecular formula C16H28N4O4S B5662981 N'-{(3S*,4R*)-4-isopropyl-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5662981.png)
N'-{(3S*,4R*)-4-isopropyl-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide
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Overview
Description
N'-{(3S*,4R*)-4-isopropyl-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide is a compound that could potentially exhibit significant biological or chemical properties due to its complex structure, incorporating elements such as isopropyl groups, an isoxazolyl carbonyl unit, and a pyrrolidinyl moiety along with dimethylsulfamide.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For compounds similar to the one , synthesis might involve strategies such as direct polycondensation, reductive benzylation, or cycloaddition reactions to construct the core pyrrolidine and isoxazole rings, followed by functionalization to introduce isopropyl and dimethylsulfamide groups (Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
The molecular structure of compounds like N'-{(3S*,4R*)-4-isopropyl-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations. These analyses can reveal the conformational preferences of the molecule, intramolecular interactions, and the overall 3D arrangement of atoms (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of a compound of this nature can be influenced by its functional groups. Isoxazoles and pyrrolidines are known to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of dimethylsulfamide could impact the molecule's reactivity by affecting its electron distribution and hydrogen bonding capacity (Rajanarendar et al., 2005).
Physical Properties Analysis
The physical properties of a compound such as solubility, melting point, and crystallinity can be deduced from its molecular structure. Compounds with similar structural features are often characterized by moderate to high solubility in organic solvents, variable melting points depending on the precise arrangement of functional groups, and the potential to form well-defined crystals suitable for X-ray analysis (Prasad et al., 2011).
Chemical Properties Analysis
The chemical properties of such a compound, including acidity/basicity, stability under various conditions, and susceptibility to hydrolysis or oxidation, can be influenced significantly by its structural components. The isoxazolyl and pyrrolidinyl groups, in particular, might confer a degree of nucleophilicity, while the dimethylsulfamide group could contribute to the compound's overall stability and resistance to hydrolysis (Khan & Rafla, 1975).
properties
IUPAC Name |
3-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine-1-carbonyl]-5-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S/c1-10(2)12-8-20(9-14(12)18-25(22,23)19(5)6)16(21)13-7-15(11(3)4)24-17-13/h7,10-12,14,18H,8-9H2,1-6H3/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBDDQPPACSNT-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=NOC(=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=NOC(=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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